Cas no 2016304-10-0 (5-bromo-2-(2-bromoethyl)-1,3-difluorobenzene)

5-Bromo-2-(2-bromoethyl)-1,3-difluorobenzene is a halogenated aromatic compound featuring bromine and fluorine substituents on a benzene ring, along with a bromoethyl side chain. This structure imparts reactivity suitable for further functionalization, making it valuable in synthetic organic chemistry, particularly in cross-coupling reactions and nucleophilic substitutions. The presence of both bromine and fluorine enhances its utility as a versatile intermediate in pharmaceuticals, agrochemicals, and materials science. Its well-defined reactivity profile allows for selective modifications, enabling precise molecular design. The compound is typically handled under controlled conditions due to its halogenated nature, ensuring stability and reproducibility in synthetic applications.
5-bromo-2-(2-bromoethyl)-1,3-difluorobenzene structure
2016304-10-0 structure
Product name:5-bromo-2-(2-bromoethyl)-1,3-difluorobenzene
CAS No:2016304-10-0
MF:C8H6Br2F2
MW:299.938047885895
CID:6177605
PubChem ID:165979760

5-bromo-2-(2-bromoethyl)-1,3-difluorobenzene Chemical and Physical Properties

Names and Identifiers

    • 5-bromo-2-(2-bromoethyl)-1,3-difluorobenzene
    • 2016304-10-0
    • EN300-3116835
    • Inchi: 1S/C8H6Br2F2/c9-2-1-6-7(11)3-5(10)4-8(6)12/h3-4H,1-2H2
    • InChI Key: AYKILCGZPMYZIN-UHFFFAOYSA-N
    • SMILES: BrCCC1C(=CC(=CC=1F)Br)F

Computed Properties

  • Exact Mass: 299.87838g/mol
  • Monoisotopic Mass: 297.88043g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 131
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 0Ų
  • XLogP3: 3.8

5-bromo-2-(2-bromoethyl)-1,3-difluorobenzene Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-3116835-0.5g
5-bromo-2-(2-bromoethyl)-1,3-difluorobenzene
2016304-10-0 95.0%
0.5g
$809.0 2025-03-19
Enamine
EN300-3116835-0.05g
5-bromo-2-(2-bromoethyl)-1,3-difluorobenzene
2016304-10-0 95.0%
0.05g
$707.0 2025-03-19
Enamine
EN300-3116835-5.0g
5-bromo-2-(2-bromoethyl)-1,3-difluorobenzene
2016304-10-0 95.0%
5.0g
$2443.0 2025-03-19
Enamine
EN300-3116835-1g
5-bromo-2-(2-bromoethyl)-1,3-difluorobenzene
2016304-10-0
1g
$842.0 2023-09-05
Enamine
EN300-3116835-1.0g
5-bromo-2-(2-bromoethyl)-1,3-difluorobenzene
2016304-10-0 95.0%
1.0g
$842.0 2025-03-19
Enamine
EN300-3116835-2.5g
5-bromo-2-(2-bromoethyl)-1,3-difluorobenzene
2016304-10-0 95.0%
2.5g
$1650.0 2025-03-19
Enamine
EN300-3116835-0.1g
5-bromo-2-(2-bromoethyl)-1,3-difluorobenzene
2016304-10-0 95.0%
0.1g
$741.0 2025-03-19
Enamine
EN300-3116835-0.25g
5-bromo-2-(2-bromoethyl)-1,3-difluorobenzene
2016304-10-0 95.0%
0.25g
$774.0 2025-03-19
Enamine
EN300-3116835-5g
5-bromo-2-(2-bromoethyl)-1,3-difluorobenzene
2016304-10-0
5g
$2443.0 2023-09-05
Enamine
EN300-3116835-10.0g
5-bromo-2-(2-bromoethyl)-1,3-difluorobenzene
2016304-10-0 95.0%
10.0g
$3622.0 2025-03-19

Additional information on 5-bromo-2-(2-bromoethyl)-1,3-difluorobenzene

Chemical Profile of 5-bromo-2-(2-bromoethyl)-1,3-difluorobenzene (CAS No. 2016304-10-0)

5-bromo-2-(2-bromoethyl)-1,3-difluorobenzene, identified by the CAS number 2016304-10-0, is a fluorinated aromatic compound with a unique structural configuration that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound belongs to the class of halogenated benzenes, which are widely studied due to their versatile reactivity and potential applications in drug development and advanced material synthesis.

The molecular structure of 5-bromo-2-(2-bromoethyl)-1,3-difluorobenzene consists of a benzene ring substituted with bromine atoms at the 5th and 2nd positions, and a 2-bromoethyl group at the 2nd position. The presence of fluorine atoms at the 1st and 3rd positions introduces additional electronic effects, making this compound a valuable intermediate in organic synthesis. The bromine substituents enhance its reactivity in various chemical transformations, including cross-coupling reactions, nucleophilic substitutions, and metal-catalyzed couplings.

In recent years, halogenated aromatic compounds have been extensively explored for their role in medicinal chemistry. The introduction of fluorine atoms into aromatic systems is particularly noteworthy, as fluorine can influence the metabolic stability, lipophilicity, and binding affinity of drug molecules. 5-bromo-2-(2-bromoethyl)-1,3-difluorobenzene serves as a building block for synthesizing more complex pharmacophores that exhibit enhanced biological activity. For instance, researchers have utilized this compound to develop novel antiviral and anticancer agents by leveraging its ability to undergo selective functionalization at multiple sites.

The bromoethyl side chain in 5-bromo-2-(2-bromoethyl)-1,3-difluorobenzene adds an extra layer of complexity to its synthetic utility. This group can participate in various chemical reactions, such as radical additions and etherifications, providing chemists with a flexible platform for constructing diverse molecular architectures. The combination of bromine and fluorine substituents makes this compound particularly interesting for studying electronic effects and steric interactions in aromatic systems.

Recent advancements in computational chemistry have enabled researchers to predict the reactivity and properties of 5-bromo-2-(2-bromoethyl)-1,3-difluorobenzene with high accuracy. Molecular modeling studies have revealed that the electron-withdrawing nature of fluorine atoms enhances the electrophilicity of the benzene ring, while the bromine substituents facilitate nucleophilic attack at specific positions. These insights have guided the design of efficient synthetic routes and have helped in optimizing reaction conditions for maximum yield and selectivity.

The pharmaceutical industry has shown particular interest in halogenated aromatics due to their potential as bioactive molecules. 5-bromo-2-(2-bromoethyl)-1,3-difluorobenzene has been used as a precursor in the synthesis of small-molecule inhibitors targeting various disease pathways. For example, studies have demonstrated its utility in developing kinase inhibitors by incorporating it into heterocyclic scaffolds that exhibit potent enzymatic activity. The ability to fine-tune the electronic properties of these compounds through strategic substitution has opened new avenues for drug discovery.

Moreover, the material science applications of 5-bromo-2-(2-bromoethyl)-1,3-difluorobenzene are equally compelling. Its unique electronic properties make it a suitable candidate for use in organic electronics, such as light-emitting diodes (OLEDs) and photovoltaic cells. The presence of fluorine atoms enhances charge transport properties, while the bromine substituents provide stability against degradation. Researchers are exploring its potential as an emissive layer material or as a component in conductive polymers.

In conclusion, 5-bromo-2-(2-bromoethyl)-1,3-difluorobenzene (CAS No. 2016304-10-0) is a multifaceted compound with significant implications in both pharmaceuticals and materials science. Its structural features enable diverse chemical transformations, making it a valuable intermediate for synthesizing biologically active molecules and advanced materials. As research continues to uncover new applications for halogenated aromatics, compounds like this one will undoubtedly play a crucial role in shaping the future of chemical innovation.

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